1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline
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Overview
Description
1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline is a synthetic organic compound characterized by its unique structural features, including a sulfonyl group attached to an indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:
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Preparation of 5-(Tert-butyl)-2-methoxybenzenesulfonyl chloride:
Starting Materials: 5-(Tert-butyl)-2-methoxybenzenesulfonic acid, thionyl chloride.
Reaction Conditions: The sulfonic acid is reacted with thionyl chloride under reflux conditions to form the sulfonyl chloride intermediate.
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Formation of this compound:
Starting Materials: 2-methylindoline, 5-(Tert-butyl)-2-methoxybenzenesulfonyl chloride.
Reaction Conditions: The sulfonyl chloride intermediate is reacted with 2-methylindoline in the presence of a base such as triethylamine, typically in an organic solvent like dichloromethane, under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline can undergo various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Indole derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as a key functional moiety, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindole: Similar structure but with an indole ring instead of indoline.
5-(Tert-butyl)-2-methoxybenzenesulfonamide: Lacks the indoline ring, simpler structure.
2-Methylindoline-5-sulfonic acid: Similar indoline structure but with a sulfonic acid group.
Uniqueness: 1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline is unique due to the combination of the sulfonyl group and the indoline ring, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-14-12-15-8-6-7-9-17(15)21(14)25(22,23)19-13-16(20(2,3)4)10-11-18(19)24-5/h6-11,13-14H,12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHJMHWNHIFYFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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